molecular formula C14H12O3 B2881561 4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde CAS No. 853233-62-2

4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde

Cat. No.: B2881561
CAS No.: 853233-62-2
M. Wt: 228.247
InChI Key: YNQWLVZLQOKLSQ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . . This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde typically involves the reaction of vanillin with formaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals

Comparison with Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but lacks the additional hydroxyl group on the benzyl moiety.

    4-Hydroxy-3-methoxyphenylacetone: Contains a ketone group instead of an aldehyde group.

    4-Hydroxy-3-methoxyphenylglycol: Contains a glycol group instead of an aldehyde group

Uniqueness: 4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde is unique due to its dual hydroxyl groups and aldehyde functionality, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-11-3-6-14(17)12(8-11)7-10-1-4-13(16)5-2-10/h1-6,8-9,16-17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQWLVZLQOKLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)C=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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